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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-2-methylpyridine

Cat. No.: B13622163

Get Quote

Physicochemical Context & Analytical Strategy
3-Chloro-4-fluoro-2-methylpyridine (C₆H₅ClFN, MW: 145.56 Da) presents a unique analytical

challenge due to its dense halogenation and isomeric diversity. In drug development, this

scaffold is often employed to modulate metabolic stability (via the C-F bond) and lipophilicity

(via the C-Cl and C-Me groups).

The mass spectrometry (MS) strategy must address three critical requirements:

Isotopic Verification: Confirming the presence of Chlorine (³⁵Cl/³⁷Cl) and Fluorine (¹⁹F).

Isomeric Differentiation: Distinguishing the 3-Cl, 4-F, 2-Me arrangement from positional

isomers (e.g., 2-chloro-3-fluoro-4-methylpyridine).

Impurity Profiling: Detecting de-halogenated byproducts (e.g., des-chloro analogs) common

in cross-coupling reactions.

Key Physicochemical Properties
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Property Value Analytical Relevance

Monoisotopic Mass 145.009 Da
Base peak for HRMS

confirmation.

Isotopic Pattern M (100%) / M+2 (~32%)
Characteristic 3:1 ratio

confirms one Chlorine atom.

Boiling Point ~155–160 °C
Suitable for Gas

Chromatography (GC-MS).

pKa (Calculated) ~2.5–3.0

Low basicity due to electron-

withdrawing halogens; requires

acidic mobile phase for ESI+.

Experimental Protocols
A. GC-MS Analysis (Primary Method)
GC-MS is the gold standard for purity assessment of volatile pyridine intermediates. The

Electron Ionization (EI) source provides a reproducible "fingerprint" fragmentation pattern.

Instrument Parameters:

Inlet: Split/Splitless (Split 50:1 for neat samples), 250°C.

Column: Rtx-5MS or DB-5MS (30m × 0.25mm × 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program: 50°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

Ion Source (EI): 70 eV, 230°C.

B. LC-MS/MS Analysis (Trace/Metabolite Method)
For analyzing CFMP in biological matrices or complex reaction mixtures, LC-MS with

Electrospray Ionization (ESI) is required.

Instrument Parameters:
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50mm, 1.8µm).

Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the pyridine nitrogen).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ionization: ESI Positive Mode (+).

Fragmentation Analysis & Interpretation
Electron Ionization (EI) Pathway
The 70 eV spectrum is dominated by the stability of the aromatic pyridine ring and the lability of

the C-Cl bond.

Diagnostic Ions:

m/z 145/147 (M⁺˙): The molecular ion is prominent. The intensity ratio of m/z 145 to 147 is

approximately 3:1, confirming the monochloro substitution.

m/z 110 ([M-Cl]⁺): Homolytic cleavage of the C-Cl bond yields the 4-fluoro-2-methylpyridine

cation. This is often the base peak or a major fragment.

m/z 83 ([M-Cl-HCN]⁺): A classic pyridine fragmentation. The ring opens and eliminates

neutral hydrogen cyanide (HCN, 27 Da) from the m/z 110 precursor.

Fragmentation Pathway Diagram
The following diagram illustrates the logical decay of the molecular ion under EI conditions.
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(C5H4F)+

- HCN (27 Da)
Ring Contraction

[M - Cl - HCN - HF]+
m/z 63

(C5H3)+

- HF (20 Da)
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Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 3-Chloro-4-fluoro-2-
methylpyridine.

Analytical Workflow for Impurity Profiling
In drug development, distinguishing CFMP from its "des-chloro" or "des-fluoro" impurities is

vital. The workflow below ensures rigorous quality control (QC) using a self-validating approach

where retention time (RT) and mass spectrum must match.
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Figure 2: Logical decision tree for impurity profiling and structural confirmation.

Differentiation from Positional Isomers
A common pitfall is misidentifying CFMP as 2-chloro-3-fluoro-4-methylpyridine. While their

mass spectra are nearly identical, they can be distinguished via:

Retention Time (GC): The 2-methyl group (alpha to nitrogen) generally reduces retention

time compared to 4-methyl isomers due to steric shielding of the nitrogen lone pair, reducing

interaction with the stationary phase.

Fragment Intensity: The loss of the halogen adjacent to the nitrogen (position 2) is often

more favorable. In CFMP, the Cl is at position 3, making the [M-Cl] peak slightly less intense

relative to the molecular ion compared to a 2-chloro isomer.

Comparative Data Table
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Feature
3-Chloro-4-fluoro-2-
methylpyridine

2-Chloro-3-fluoro-4-
methylpyridine (Isomer)

Methyl Position C2 (Alpha) C4 (Gamma)

Chlorine Position C3 C2

Predicted GC RT Earlier (Steric shielding) Later

Dominant Loss Cl• (Radical)
Cl• (Radical) - Enhanced by N-

proximity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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